Oxalic acid;4-[3-(4-propan-2-ylphenoxy)propyl]morpholine
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Overview
Description
Oxalic acid;4-[3-(4-propan-2-ylphenoxy)propyl]morpholine is a compound that combines the properties of oxalic acid and a morpholine derivative. The morpholine derivative, 4-[3-(4-propan-2-ylphenoxy)propyl]morpholine, is a compound that features both amine and ether functional groups . This combination results in a compound with unique chemical and physical properties, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of oxalic acid;4-[3-(4-propan-2-ylphenoxy)propyl]morpholine typically involves the reaction of oxalic acid with 4-[3-(4-propan-2-ylphenoxy)propyl]morpholine under specific conditions. The preparation of oxalic acid itself can be achieved through the oxidation of carbohydrates or glucose using nitric acid or air in the presence of vanadium pentoxide . The morpholine derivative can be synthesized by reacting 4-propan-2-ylphenol with 3-chloropropylmorpholine in the presence of a base such as potassium carbonate . The resulting product is then combined with oxalic acid to form the desired compound.
Chemical Reactions Analysis
Oxalic acid;4-[3-(4-propan-2-ylphenoxy)propyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbon dioxide and water.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the ether or amine groups are replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed to yield oxalic acid and the morpholine derivative
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Oxalic acid;4-[3-(4-propan-2-ylphenoxy)propyl]morpholine has several scientific research applications:
Biology: It is studied for its potential role in biological systems, including its interactions with enzymes and proteins.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of oxalic acid;4-[3-(4-propan-2-ylphenoxy)propyl]morpholine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic processes, thereby affecting cellular functions . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Oxalic acid;4-[3-(4-propan-2-ylphenoxy)propyl]morpholine can be compared with other similar compounds, such as:
Morpholine: A simple heterocyclic amine with both amine and ether functional groups.
Oxalic acid: A simple dicarboxylic acid with strong chelating properties.
4-[3-(2-ethoxyphenoxy)propyl]morpholine: A similar morpholine derivative with an ethoxyphenoxy group instead of a propan-2-ylphenoxy group.
The uniqueness of this compound lies in its combination of oxalic acid and the specific morpholine derivative, which imparts distinct chemical and physical properties that are not present in the individual components.
Properties
IUPAC Name |
oxalic acid;4-[3-(4-propan-2-ylphenoxy)propyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.C2H2O4/c1-14(2)15-4-6-16(7-5-15)19-11-3-8-17-9-12-18-13-10-17;3-1(4)2(5)6/h4-7,14H,3,8-13H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTVNKDNBNOSQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCCN2CCOCC2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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